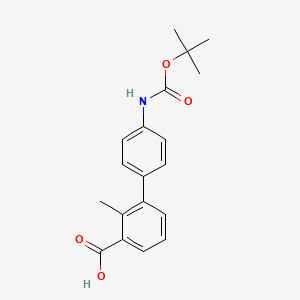
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid (4-BOC-APFB) is a synthetic organic compound with a wide range of applications in the chemical and pharmaceutical industries. It has been used in the synthesis of a variety of compounds, including those used in drug discovery, and has been used in the development of new drugs. 4-BOC-APFB has also been used in the development of diagnostic and therapeutic agents, as well as in the development of new materials for a variety of applications.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, material development, and diagnostic and therapeutic agents. It has been used in the development of new drugs, such as antifungals, antibiotics, and anti-cancer agents. It has also been used in the development of materials for use in a variety of applications, such as drug delivery systems, sensors, and catalysts. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been used in the development of diagnostic agents, such as imaging agents, and therapeutic agents, such as gene therapies.
Mécanisme D'action
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% acts as a proton acceptor, which allows it to form strong hydrogen bonds with other molecules, such as proteins and nucleic acids. This ability to form hydrogen bonds allows 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% to interact with and modulate the function of proteins and nucleic acids, which can be used to modulate the activity of enzymes, receptors, and other proteins. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% can also interact with and modulate the activity of small molecules, such as hormones, neurotransmitters, and drugs.
Biochemical and Physiological Effects
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, receptors, and other proteins, as well as small molecules, such as hormones, neurotransmitters, and drugs. In addition, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has been shown to have anti-inflammatory and anti-cancer activities, as well as to be an antioxidant and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from a variety of commercial sources. In addition, it is relatively stable, and can be stored for extended periods of time without significant loss of activity. However, 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% is also fairly toxic, and should be handled with care in the laboratory.
Orientations Futures
Given the wide range of applications of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%, there are numerous potential future directions for research and development. These include the development of new drugs, materials, and diagnostic and therapeutic agents. In addition, further research into the biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into the mechanism of action of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% could lead to the development of new drugs and materials with improved efficacy and safety.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95% is synthesized by the reaction of 4-bromo-3-fluorobenzoic acid with 4-bromoacetanilide in the presence of a base. The reaction proceeds via an S N 2 substitution, leading to the formation of 4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid, 95%. The reaction can be conducted in either aqueous or organic solvents, and is typically performed at temperatures between 0 and 60°C.
Propriétés
IUPAC Name |
3-fluoro-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-7-4-11(5-8-13)14-9-6-12(16(21)22)10-15(14)19/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDDRYYAOILTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-3-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6412530.png)











